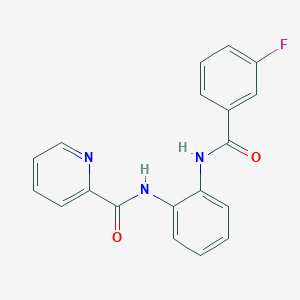

N-(2-(3-fluorobenzamido)phenyl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(3-fluorobenzamido)phenyl)picolinamide” is a chemical compound with the molecular formula C19H14FN3O2 . It is available for purchase from various suppliers.

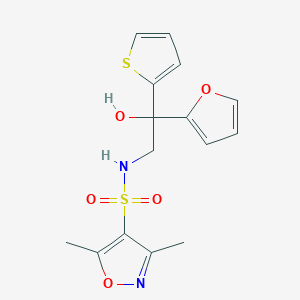

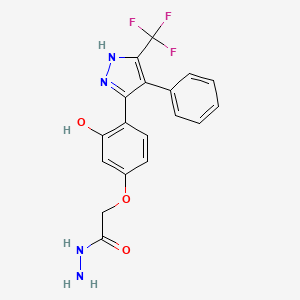

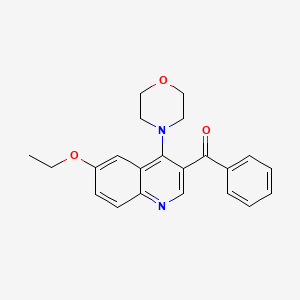

Molecular Structure Analysis

The molecular structure of “N-(2-(3-fluorobenzamido)phenyl)picolinamide” consists of 19 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 335.338.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The synthesis and biological evaluation of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives revealed promising antitumor potential . These derivatives were evaluated against different tumor cell lines using the MTT assay. Notably, most of the derivatives inhibited the proliferation of human cancer cell lines (HepG2 and HCT116) at low micromolar concentrations in a dose-dependent manner. Among them, analog 5q demonstrated broad-spectrum antiproliferative activity. Additionally, experiments in vivo demonstrated that 5q effectively prolonged the longevity of colon carcinoma-burdened mice and slowed down cancer cell progression by suppressing angiogenesis and inducing apoptosis and necrosis.

Angiogenesis Inhibition

Angiogenesis plays a pivotal role in cancer progression. According to the theory proposed by Folkman, neoplasms’ growth and metastasis depend on the development of new blood vessels. Targeting cancerous blood vessels has become a hot topic in drug development. The findings suggest that angiogenesis inhibitors, such as those derived from N-(2-(3-fluorobenzamido)phenyl)picolinamide , could have antitumor effects . These inhibitors may disrupt the formation of new blood vessels, limiting tumor growth.

Apoptosis Induction

Deregulated proliferation and inhibition of apoptosis are central to tumor development. Compounds derived from N-(2-(3-fluorobenzamido)phenyl)picolinamide may act as apoptosis inducers, promoting programmed cell death in cancer cells . By targeting apoptotic pathways, these derivatives could potentially enhance therapeutic interventions.

Synthetic Methodology and Medicinal Chemistry

The synthesis of N-(2-(3-fluorobenzamido)phenyl)picolinamide derivatives involves intricate chemical transformations. Researchers may explore novel synthetic routes and optimize reaction conditions. Additionally, medicinal chemists can modify the compound’s structure to enhance its pharmacological properties.

Wirkmechanismus

Target of Action

The primary target of N-(2-(3-fluorobenzamido)phenyl)picolinamide is the Cytochrome bc1 complex . This complex is a crucial component of the electron transport chain in mitochondria, which plays a vital role in cellular respiration and energy production.

Mode of Action

N-(2-(3-fluorobenzamido)phenyl)picolinamide interacts with its target, the Cytochrome bc1 complex, by binding into the Qi-site . This binding mode is structurally related to other compounds such as UK-2A and antimycin-A . The detailed binding mode of N-(2-(3-fluorobenzamido)phenyl)picolinamide remains unknown .

Biochemical Pathways

The binding of N-(2-(3-fluorobenzamido)phenyl)picolinamide to the Cytochrome bc1 complex affects the electron transport chain . This interaction can potentially disrupt the normal function of the electron transport chain, leading to changes in cellular respiration and energy production.

Result of Action

It is known that the compound can bind to the cytochrome bc1 complex and potentially disrupt its function . This disruption could lead to changes in cellular respiration and energy production .

Safety and Hazards

While specific safety and hazard information for “N-(2-(3-fluorobenzamido)phenyl)picolinamide” is not available, related compounds such as picolinamide have safety data sheets available. These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

N-[2-[(3-fluorobenzoyl)amino]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2/c20-14-7-5-6-13(12-14)18(24)22-15-8-1-2-9-16(15)23-19(25)17-10-3-4-11-21-17/h1-12H,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRYSLQBZYBIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-fluorobenzamido)phenyl)picolinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2616657.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2616661.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2616662.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-hydroxyethyl)oxamide](/img/structure/B2616664.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide](/img/structure/B2616665.png)

![N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616670.png)

![2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline](/img/structure/B2616674.png)